2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

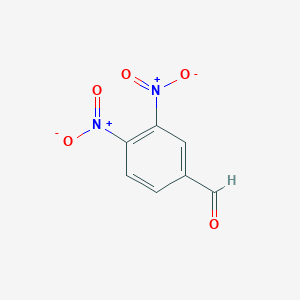

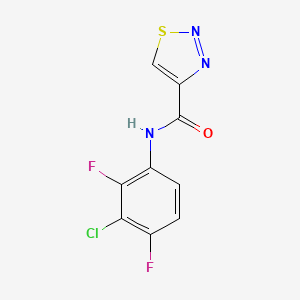

“2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2092336-38-2 . It has a molecular weight of 276.64 . The IUPAC name for this compound is 2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound.It is soluble in chloroform and methanol to some extent . It is sensitive to moisture . The compound is a low melting point solid and its color ranges from white to light yellow .

Applications De Recherche Scientifique

Stereoselective Synthesis

2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is used in stereoselective synthesis processes. It contributes to the formation of specific stereochemical configurations in organic compounds, as highlighted in a study on the stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes (J. Mccarthy, D. Matthews, & J. Paolini, 2003).

Structural and Configurational Studies

The compound plays a role in the structural and configurational analysis of α-sulfonyl carbanions. Its fluorine substitution significantly impacts the structure and energy of these carbanions (G. Raabe, Andrea Gais, & J. Fleischhauer, 1996).

Crystallographic Research

In crystallography, this compound assists in understanding molecular conformations and intramolecular interactions, as shown in research involving derivatives of 4-fluoro-5-sulfonylisoquinoline (S. Ohba, N. Gomi, T. Ohgiya, & K. Shibuya, 2012).

Molecular Geometry Analysis

The compound is used in the study of molecular geometry and vibrational frequencies of sulfonamide compounds, as seen in the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).

Fluorination Reactions

The compound is integral in electrophilic sulfonation and fluorination reactions to produce various fluorinated organic compounds, as demonstrated in studies on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers (I. Kondratov, M. Bugera, Nataliya A. Tolmachova, G. Posternak, C. Daniliuc, & G. Haufe, 2015).

Polymer Chemistry

In polymer chemistry, it is used in synthesizing high glass-transition temperature polymers. The compound aids in creating polymers with specific thermal and solubility properties, beneficial in various industrial applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, Yu-Kai Han, & Ping-Tsung Huang, 2007).

Environmental Studies

The compound has been identified in studies related to environmental pollution, particularly in the context of sewage sludge analysis in China. This highlights its environmental presence and the necessity for monitoring and understanding its impact (Ting Ruan, Yongfeng Lin, Thanh Wang, Runzeng Liu, & G. Jiang, 2015).

Medicinal Chemistry

It's utilized in the synthesis of medicinal compounds, such as ABT-263, a Bcl-2 inhibitor. This demonstrates its application in the development of drugs targeting specific proteins for cancer treatment (Guan-Hua Wang, Hu-Shan Zhang, Jing Zhou, C. Ha, D. Pei, & K. Ding, 2008).

Safety and Hazards

The compound is classified as dangerous, with a hazard symbol of C . It is sensitive to moisture . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRLXHVBDZXJGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)

![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)

![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)

![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)